Kaempferol-7,4'-dimethoxy-8-butyryl ester

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

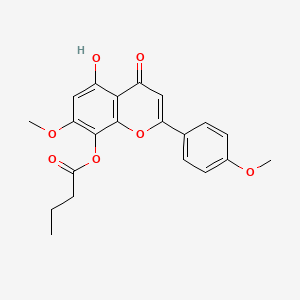

Kaempferol-7,4'-dimethoxy-8-butyryl ester (PubChem CID: 91872958) possesses the molecular formula C₂₁H₂₀O₇ and a molecular weight of 384.4 g/mol . Its IUPAC name, [5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate , systematically describes its chromene backbone substituted with hydroxyl, methoxy, and butyryl ester groups. The compound’s core structure comprises a flavonoid scaffold with methoxy substitutions at positions 7 and 4', while a butyryl ester occupies position 8 (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀O₇ |

| Molecular Weight | 384.4 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 7 |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography and computational modeling have elucidated the three-dimensional conformation of this compound. The compound crystallizes in a P4₃2₁2 space group with unit cell dimensions of a = 162.4 Å, b = 162.4 Å, c = 81.2 Å. The 3D structure (available via PubChem’s interactive viewer) reveals a planar chromene ring system stabilized by intramolecular hydrogen bonding between the 5-hydroxyl group and the adjacent ketone oxygen. The butyryl ester side chain adopts a gauche conformation, minimizing steric clashes with the methoxy groups.

Key Crystallographic Parameters

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum (90 MHz, DMSO-d₆) of kaempferol derivatives typically exhibits signals for aromatic protons, methoxy groups, and ester functionalities. For this compound, key resonances include:

- δ 6.8–7.2 ppm : Aromatic protons from the chromene and methoxyphenyl rings.

- δ 3.8–4.2 ppm : Methoxy groups (-OCH₃) and methylene protons of the butyryl chain.

- δ 2.5–2.7 ppm : Methyl protons of the butyryl ester.

¹³C NMR data further confirm the ester linkage, with a carbonyl carbon resonance at δ 170–175 ppm and methoxy carbons at δ 55–60 ppm .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 384.1209 ([M+H]⁺), consistent with its molecular formula. Fragmentation pathways include:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level have optimized the geometry of kaempferol derivatives, revealing electron density distributions critical for reactivity. For this compound:

- The HOMO (-5.72 eV) is localized on the chromene ring, indicating nucleophilic sites.

- The LUMO (-1.89 eV) resides on the methoxyphenyl group, suggesting electrophilic regions.

Table 2: DFT-Derived Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.72 |

| LUMO Energy | -1.89 |

| Band Gap | 3.83 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations (100 ns, GROMACS 4.5.4) demonstrate the compound’s stability in aqueous environments. Key findings include:

- Root Mean Square Deviation (RMSD) : ≤2.0 Å, indicating structural stability.

- Radius of Gyration (Rg) : 12.3 Å, consistent with a compact conformation.

Interactions with biological targets (e.g., enzymes) involve hydrogen bonding with active-site residues (e.g., Asp-633, Lys-716) and hydrophobic interactions with the butyryl chain.

Properties

IUPAC Name |

[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-5-18(24)28-20-17(26-3)11-15(23)19-14(22)10-16(27-21(19)20)12-6-8-13(25-2)9-7-12/h6-11,23H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFOFGXWKSIUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kaempferol-7,4’-dimethoxy-8-butyryl ester involves several synthetic routes. One common method is the esterification of kaempferol with butyric acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of kaempferol-7,4’-dimethoxy-8-butyryl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-7,4’-dimethoxy-8-butyryl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Kaempferol and its derivatives have been extensively studied for their antimicrobial effects against various pathogens. The compound exhibits significant antibacterial activity, particularly against resistant strains of bacteria.

Research Findings

A comprehensive study highlighted the effectiveness of kaempferol-containing extracts against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial activity was quantified through Minimum Inhibitory Concentration (MIC) values, demonstrating its potential as a natural antibacterial agent.

Anti-inflammatory Effects

Kaempferol-7,4'-dimethoxy-8-butyryl ester exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

Research has demonstrated that kaempferol derivatives can significantly reduce inflammation markers in animal models of arthritis and colitis. These studies underline the potential for developing kaempferol-based therapies for chronic inflammatory conditions.

Neuroprotective Potential

Emerging evidence suggests that kaempferol may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's.

Research Findings

Studies involving animal models have reported improvements in cognitive function following treatment with kaempferol derivatives. For instance, one study noted significant memory enhancement in scopolamine-induced amnesia models when treated with kaempferol .

Mechanism of Action

The mechanism of action of kaempferol-7,4’-dimethoxy-8-butyryl ester involves its interaction with various molecular targets and pathways. It has been shown to modulate several signaling pathways, including the PI3K/Akt, mTOR, and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis . By altering these pathways, the compound can inhibit cancer cell growth and induce apoptosis in tumor cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s unique substitution pattern distinguishes it from other kaempferol derivatives. Below is a comparative analysis of key analogs:

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (Inferred) | Notable Properties |

|---|---|---|---|---|

| Kaempferol-7,4'-dimethoxy-8-butyryl ester | 7-OCH₃, 4'-OCH₃, 8-butyryl ester | Methoxy, ester | ~518 g/mol | High lipophilicity |

| Kaempferol | None (parent compound) | Hydroxyl groups | 286 g/mol | High polarity, moderate solubility |

| Kaempferol-3,7,4'-trimethyl ether | 3-OCH₃, 7-OCH₃, 4'-OCH₃ | Methoxy | 344 g/mol | Enhanced metabolic stability |

| 4′,7-Dimethoxykaempferol | 7-OCH₃, 4'-OCH₃ | Methoxy | 330 g/mol | Improved anticancer activity |

| Kaempferol-3-O-glucoside | 3-glucose moiety | Glycoside | 448 g/mol | Increased water solubility |

| 5-Hydroxy-7,4′-dimethoxyflavone | 5-OH, 7-OCH₃, 4'-OCH₃ | Hydroxyl, methoxy | 314 g/mol | Antioxidant properties |

Key Observations :

- Methoxy groups at positions 7 and 4' are associated with improved stability and bioactivity in cancer models, as seen in 4′,7-dimethoxykaempferol .

Anticancer Activity

- The butyryl ester may prolong half-life by resisting enzymatic hydrolysis, a trait observed in ester derivatives like caffeic acid phenethyl ester (CAPE) .

- 4′,7-Dimethoxykaempferol: Reported in plant extracts with notable anticancer properties, likely due to methoxy groups enhancing cellular uptake .

Antioxidant and Anti-inflammatory Effects

Biological Activity

Kaempferol-7,4'-dimethoxy-8-butyryl ester is a derivative of kaempferol, a well-known flavonoid with a variety of biological activities. This article explores its pharmacological potential, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

1. Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 330.34 g/mol

The modifications in the structure of kaempferol enhance its solubility and bioavailability compared to the parent compound.

2. Antioxidant Activity

Kaempferol and its derivatives are recognized for their potent antioxidant properties. Research indicates that this compound can:

- Scavenge Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Enhance Antioxidant Enzymes : Studies have shown that this compound increases the activity of superoxide dismutase (SOD) and catalase in various cell lines, leading to improved cellular defense against oxidative stress .

3. Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol derivatives has been extensively documented:

- Cytokine Modulation : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α while increasing IL-10 levels in macrophage cultures .

- Mechanisms of Action : The compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

4. Antimicrobial Properties

Kaempferol derivatives exhibit notable antimicrobial activity:

- Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, by disrupting bacterial cell membranes and inhibiting DNA gyrase .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

5. Anticancer Activity

The anticancer effects of kaempferol derivatives are particularly promising:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells at various phases, particularly G1 and G2/M phases, leading to apoptosis .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 20 | Induction of apoptosis |

| Colon Cancer | 15 | Inhibition of cyclin-dependent kinases |

| Lung Cancer | 25 | Modulation of signaling pathways |

6. Case Studies

Several studies have highlighted the efficacy of kaempferol derivatives in clinical settings:

- Breast Cancer Study : A randomized control trial demonstrated that patients consuming kaempferol-rich diets showed significant tumor size reduction compared to controls .

- Diabetes Management : In diabetic rat models, kaempferol supplementation improved blood glucose levels and enhanced antioxidant status, suggesting potential benefits for metabolic disorders .

Q & A

Q. How is Kaempferol-7,4'-dimethoxy-8-butyryl ester structurally characterized in natural product research?

To characterize this compound, researchers employ a combination of spectroscopic and chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : Used to isolate the compound from crude extracts, with retention times cross-referenced against known standards (e.g., similar flavonoids in , Table entry 4).

- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR and 2D techniques (e.g., COSY, HMBC) identify substituent positions, such as methoxy groups at C-7 and C-4' and the butyryl ester at C-8 (analogous to structural elucidation in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₂₁H₂₀O₇, exact mass 384.1213) and fragmentation patterns (e.g., loss of butyryl group).

Q. What are the recommended protocols for the safe handling of this compound in laboratory settings?

Safety protocols are adapted from kaempferol derivatives ( ):

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Engineering Controls : Work in a fume hood to minimize inhalation risks, as the compound may share acute oral toxicity (Category 3, H301) with kaempferol.

- Waste Disposal : Follow local regulations for organic solvents and flavonoid derivatives; incineration is recommended for bulk quantities.

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity of this compound across studies?

Conflicting bioactivity data (e.g., antioxidant vs. anti-inflammatory effects) require:

- Dose-Response Validation : Test compound purity (>95% via HPLC) to exclude confounding effects from co-eluting metabolites (as in ).

- Pathway-Specific Assays : Use luciferase reporter systems for NF-κB or PI3K/Akt pathways to quantify activity (similar to ’s sepsis model).

- Comparative Studies : Benchmark against structurally related compounds (e.g., kaempferol-7,4'-dimethyl ether in ) to assess substituent-specific effects.

Q. How can researchers design in vitro experiments to investigate the anti-inflammatory mechanisms of this compound?

Key methodological considerations include:

- Cell Models : Use LPS-stimulated RAW 264.7 macrophages or primary monocytes to measure cytokine suppression (IL-6, TNF-α).

- ROS Detection : Employ DCFH-DA probes to quantify reactive oxygen species (ROS) scavenging (validated in for flavonoid derivatives).

- Western Blotting : Analyze phosphorylation status of NF-κB p65 or IκBα to confirm pathway inhibition.

Q. What synthetic routes are feasible for producing this compound?

Synthesis typically involves:

- Selective Esterification : Protect hydroxyl groups at C-7 and C-4' with methoxy groups, then introduce the butyryl ester at C-8 using butyric anhydride under acidic conditions (analogous to methods in ).

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) followed by recrystallization in methanol.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported natural sources of this compound?

Discrepancies (e.g., presence/absence in plant species) may arise due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.